

An In-depth Technical Guide to Cyclobutyl Methyl Ketone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclobutyl methyl ketone*

Cat. No.: *B1346604*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl methyl ketone, also known as acetyl cyclobutane, is a cyclic ketone of significant interest in organic synthesis and medicinal chemistry. Its unique four-membered ring structure imparts specific chemical and physical properties that make it a valuable building block for more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its core properties, synthesis, spectroscopic characterization, and applications, with a focus on experimental details and data presentation for the research and development community.

Core Molecular Information

Cyclobutyl methyl ketone is an organic compound featuring a cyclobutane ring bonded to an acetyl group.^[1]

Identifier	Value
Molecular Formula	C ₆ H ₁₀ O ^[2]
Molecular Weight	98.14 g/mol ^[2]
Canonical SMILES	CC(=O)C1CCCC1
InChI Key	JPJOOTWNILDNAW-UHFFFAOYSA-N
CAS Number	3019-25-8 ^[2]
Alternate Names	Acetylcyclobutane, 1-Cyclobutylethanone ^[3]

Physicochemical Properties

Cyclobutyl methyl ketone is a clear, colorless to pale yellow liquid at room temperature.^{[1][4]} Its key physical properties are summarized below.

Property	Value
Appearance	Clear, colorless to pale yellow liquid ^{[3][4]}
Density	0.902 g/mL at 25 °C ^[4]
Boiling Point	137-139 °C at 754 mmHg ^[4]
Flash Point	29 °C (84.2 °F) - closed cup ^[4]
Refractive Index	n _{20/D} 1.432 ^[4]
Vapor Pressure	7.02 mmHg at 25°C ^[4]

Synthesis and Reactivity

Experimental Protocol for Synthesis

A common method for the synthesis of **cyclobutyl methyl ketone** involves the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.^[3] While a detailed, step-by-step published protocol for this specific transformation can be proprietary, a representative procedure analogous to the synthesis of similar ketones is provided below. This

protocol is adapted from the synthesis of methyl cyclopropyl ketone and should be optimized for **cyclobutyl methyl ketone**.^[5]

Step 1: Preparation of Diethyl Cyclobutylmalonate (Illustrative)

- In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, magnesium turnings are suspended in anhydrous diethyl ether.
- A small amount of iodine can be added to initiate the reaction.
- A solution of cyclobutyl bromide in diethyl ether is added dropwise to form the Grignard reagent.
- The Grignard reagent is then added to a cooled solution of diethyl malonate in diethyl ether.
- The reaction mixture is stirred and then quenched with a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield diethyl cyclobutylmalonate.

Step 2: Acylation and Decarboxylation to form **Cyclobutyl Methyl Ketone**

- To a solution of the diethyl cyclobutylmalonate in an appropriate solvent (e.g., THF), a strong base such as sodium ethoxide is added at a low temperature to form the enolate.
- Acetyl chloride is then added dropwise to the reaction mixture.
- The reaction is stirred until completion (monitored by TLC).
- The reaction is then heated under acidic conditions (e.g., with aqueous sulfuric acid) to effect decarboxylation.
- The resulting **cyclobutyl methyl ketone** is extracted with an organic solvent, washed, dried, and purified by distillation.

Reactivity

The chemistry of **cyclobutyl methyl ketone** is dominated by the reactivity of the ketone functional group and the cyclobutane ring. The carbonyl group is susceptible to nucleophilic addition reactions. The strained four-membered ring can also participate in ring-opening reactions under certain conditions. It is a key intermediate in the diastereocontrolled synthesis of cis-1,3-difunctionalized cyclobutanes, which are valuable scaffolds in medicinal chemistry.

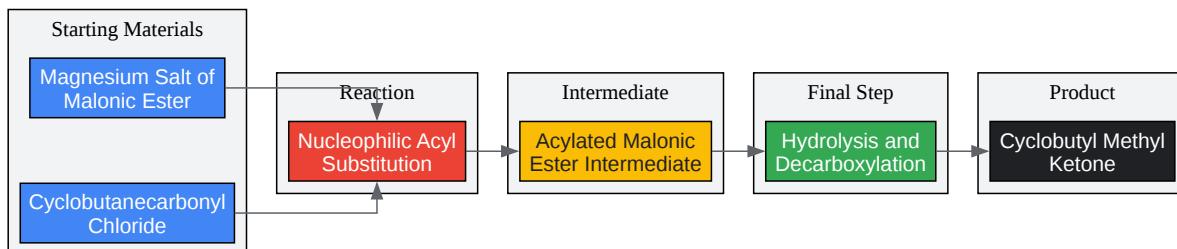
Spectroscopic Analysis

Spectroscopic methods are essential for the identification and characterization of **cyclobutyl methyl ketone**.

Spectroscopic Technique	Key Features and Expected Values
Infrared (IR) Spectroscopy	Strong, sharp C=O stretching vibration. Due to ring strain, the absorption is expected at a higher wavenumber than in acyclic ketones, typically around 1785 cm^{-1} . ^[6]
^1H NMR Spectroscopy	The spectrum will show signals for the methyl protons (singlet, $\sim 2.1\text{ ppm}$), the methine proton on the cyclobutane ring adjacent to the carbonyl group (multiplet, deshielded), and the methylene protons of the cyclobutane ring (multiplets). ^[7]
^{13}C NMR Spectroscopy	The carbonyl carbon will appear significantly downfield (typically $>200\text{ ppm}$). ^[8] Other signals will correspond to the methyl carbon and the three distinct carbons of the cyclobutane ring.
Mass Spectrometry (MS)	The molecular ion peak (M^+) is expected at $\text{m/z} = 98$. Common fragmentation patterns for ketones include α -cleavage, leading to the loss of the methyl or cyclobutyl group. A prominent peak would be expected at $\text{m/z} = 43$, corresponding to the $[\text{CH}_3\text{CO}]^+$ acylium ion. ^[9] ^[10]

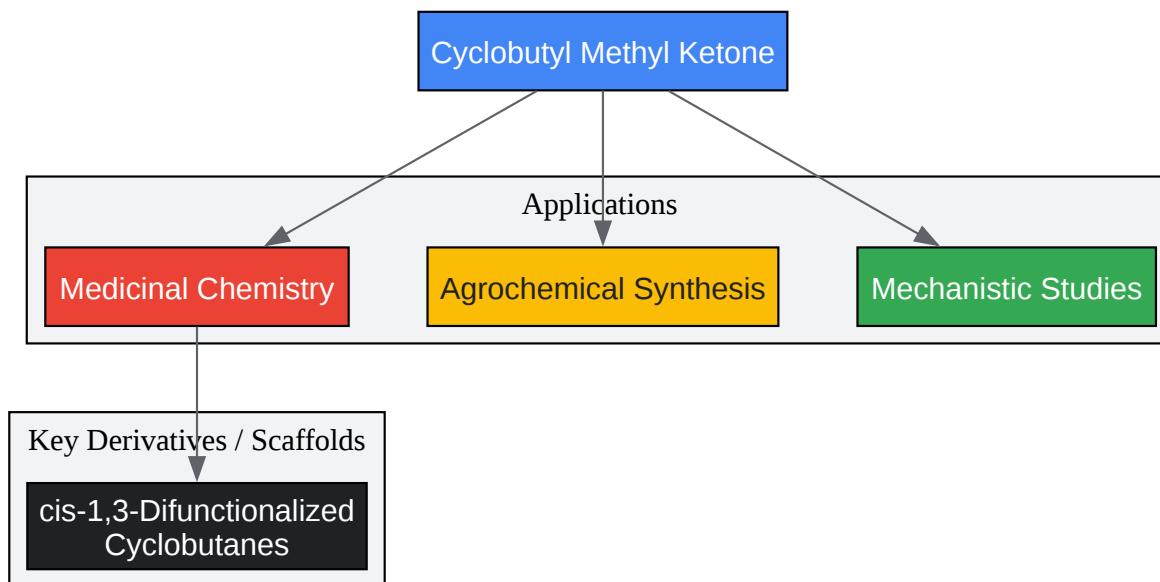
Applications in Research and Drug Development

Cyclobutyl methyl ketone serves as a versatile building block and model compound in several areas of chemical research.


- Medicinal Chemistry: 1,3-disubstituted cyclobutanes, which can be synthesized from cyclobutyl ketones, are increasingly recognized as important pharmacophores. They can act as conformationally restricted linkers or as non-planar bioisosteres for aromatic rings, potentially improving metabolic stability and binding affinity of drug candidates.
- Intermediate for Agrochemicals and Pharmaceuticals: It can be used as a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals.^[1]
- Mechanistic Studies: It has been utilized as a model compound to investigate the oxidation mechanisms of other molecules, such as pinonic acid, by hydroxyl radicals.^[2]

Safety and Handling

Cyclobutyl methyl ketone is a flammable liquid and should be handled with appropriate safety precautions.


Safety Aspect	Recommendation
Handling	Use in a well-ventilated area, preferably in a chemical fume hood. ^[1] Take precautionary measures against static discharge. ^[4]
Personal Protective Equipment (PPE)	Wear protective gloves, safety glasses with side shields, and a lab coat. ^[4]
Storage	Store in a cool, dry, well-ventilated area away from sources of ignition. ^[4] Keep the container tightly closed.
Fire Fighting	Use dry chemical, carbon dioxide, or alcohol-resistant foam. ^[4]

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **cyclobutyl methyl ketone**.

[Click to download full resolution via product page](#)

Caption: Logical relationships of **cyclobutyl methyl ketone**'s applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CYCLOBUTYL METHYL KETONE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CYCLOBUTYL METHYL KETONE(3019-25-8) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclobutyl Methyl Ketone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346604#cyclobutyl-methyl-ketone-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com